Liver Iron Mobilization Superiority: Deferoxamine vs. Deferasirox and Deferiprone by MRI T2*
In a head-to-head retrospective cohort study of 155 thalassemia major patients, deferoxamine monotherapy achieved significantly lower liver iron concentrations compared to both deferasirox and deferiprone, as quantified by T2* magnetic resonance imaging [1]. This provides direct, quantitative evidence of deferoxamine's enhanced efficacy for mobilizing hepatic iron stores, a critical endpoint in managing transfusional hemosiderosis.
| Evidence Dimension | Liver Iron Concentration (LIC) by T2* MRI signal |
|---|---|
| Target Compound Data | Significantly lower LIC (higher T2* signal, indicative of less iron) compared to both comparators |
| Comparator Or Baseline | Deferasirox (DFX) and Deferiprone (DFP) |
| Quantified Difference | LIC T2* signal was significantly lower (p = 0.004) for deferoxamine compared to deferasirox and deferiprone groups [1]. |
| Conditions | Thalassemia major patients on monotherapy for >1 year; retrospective analysis; n=24 (DFX), 42 (DFP), 89 (DFO). |
Why This Matters
For procurement decisions in hematology, this evidence supports the selection of deferoxamine when the primary clinical or research objective is maximal reduction of hepatocellular iron burden, a key predictor of long-term hepatic morbidity.
- [1] Pepe A, Meloni A, Capra M, et al. Deferasirox, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging. Haematologica. 2011;96(1):41-47. doi:10.3324/haematol.2009.019042 View Source
